N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-4-12-9-15-14(16-10-12)18-7-5-13(6-8-18)17(3)11(2)19/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMGINSJNUIUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Reactants :
-
2-Chloro-5-ethylpyrimidine (1.2 eq)
-
Piperidin-4-amine (1.0 eq)
-
Triethylamine (2.5 eq, base)
Conditions :
-
Solvent: Dichloromethane (DCM) or ethyl acetate
-
Temperature: 0°C to 25°C
-
Time: 4–6 hours
Mechanism :
The piperidine nitrogen attacks the electron-deficient C2 of the pyrimidine, displacing chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product.
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Characterization :
-
¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.10–3.30 (m, 4H, piperidine H), 4.85 (s, 2H, NH₂).
Methylation of Piperidin-4-amine Intermediate
Reductive Amination
Reactants :
-
1-(5-Ethylpyrimidin-2-yl)piperidin-4-amine (1.0 eq)
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Formaldehyde (1.5 eq)
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Sodium cyanoborohydride (1.2 eq)
Conditions :
-
Solvent: Methanol
-
pH: 5–6 (acetic acid buffer)
-
Time: 12 hours
Direct Alkylation
Reactants :
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (2.0 eq)
Conditions :
-
Solvent: Acetonitrile
-
Temperature: 60°C
-
Time: 8 hours
Yield : 78% (with 15% dialkylation byproduct).
Acetylation to N-Methylacetamide
Acyl Chloride Method
Reactants :
-
N-Methyl-1-(5-ethylpyrimidin-2-yl)piperidin-4-amine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (2.0 eq)
Conditions :
-
Solvent: DCM
-
Temperature: 0°C → 25°C
-
Time: 2 hours
Workup :
Characterization :
-
¹H NMR (CDCl₃) : δ 1.23 (t, 3H, CH₂CH₃), 2.08 (s, 3H, COCH₃), 2.98 (s, 3H, NCH₃), 3.40–3.70 (m, 4H, piperidine H).
Alternative Pathways and Optimization
One-Pot Sequential Functionalization
Combining methylation and acetylation in a single vessel reduces purification steps:
-
Methylate intermediate with methyl triflate (1.2 eq).
-
Add acetyl chloride (1.1 eq) without isolation.
Catalytic Methods
Industrial-Scale Considerations
Distillation and Purification
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
*Calculated based on formula C₁₄H₂₂N₄O.
Detailed Comparative Insights
Bioactivity and Target Specificity: The antineoplastic agent in demonstrates how bulky substituents (e.g., imidazo[4,5-b]pyridine and aminocyclobutyl) enhance target specificity, likely through multi-point binding to kinase domains . In contrast, the simpler pyrimidine and acetamide groups in the target compound may limit its potency but improve synthetic accessibility .
Solubility and Pharmacokinetics :
- The benzyl and phenyl groups in N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide () increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . The target compound’s ethylpyrimidine and methylacetamide groups balance lipophilicity and polarity, favoring oral bioavailability.
Synthetic Complexity :
- Compound 23 () shares a piperidine-pyrimidine core with the target compound but incorporates additional fluorobenzonitrile and oxazine moieties, requiring more complex synthesis (54% yield) . The target compound’s simpler structure suggests scalability advantages.
Biological Activity
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C_{13}H_{18}N_{4}O
- CAS Number : 137643188
The compound features a piperidine ring substituted with a 5-ethylpyrimidine moiety, which is significant for its interaction with biological targets.
Research indicates that this compound may act on various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its modulatory effects on GPCRs, which are crucial in numerous physiological processes.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific kinases, which play vital roles in cell signaling and regulation.
- Neurotransmitter Interaction : Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | GPCR Modulation | In vitro assays | Demonstrated increased receptor activation. |
| Study 2 | Kinase Inhibition | Enzyme assays | Showed IC50 values indicating effective inhibition. |
| Study 3 | Neurotransmitter Effects | Behavioral tests | Altered behavior in rodent models consistent with dopamine modulation. |
Case Study 1: GPCR Modulation
In a study published in Journal of Medicinal Chemistry, researchers explored the effects of this compound on specific GPCRs. The compound was found to enhance receptor signaling, suggesting potential therapeutic applications in conditions like depression and anxiety disorders.
Case Study 2: Anti-Cancer Potential
Another investigation highlighted its kinase inhibition properties, particularly against certain cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in malignant cells while sparing normal cells, indicating its potential as an anti-cancer agent.
Case Study 3: Neurological Implications
A behavioral study assessed the impact of the compound on anxiety-like behaviors in mice. Results indicated a significant reduction in anxiety levels, correlating with alterations in serotonin levels, thus supporting its potential use in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling a pyrimidine derivative (e.g., 5-ethyl-2-chloropyrimidine) with a piperidine-acetamide precursor. For example:
Nucleophilic substitution : React 5-ethyl-2-chloropyrimidine with N-methylpiperidin-4-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the piperidinylpyrimidine intermediate .
Acetylation : Treat the intermediate with acetyl chloride in dichloromethane, using triethylamine as a base, to introduce the N-methylacetamide group .
- Purification : Column chromatography (e.g., silica gel, eluent: 5–10% ethanol in dichloromethane) followed by recrystallization from ethyl acetate/hexane mixtures .
- Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR (e.g., δ ~2.1 ppm for N-methyl group, δ ~8.3 ppm for pyrimidine protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and pyrimidine nitrogen) .
- Spectroscopic methods :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish piperidine ring protons (δ ~1.5–3.0 ppm) from pyrimidine signals .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, pyrimidine ring vibrations at ~1550 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group from pyrimidine) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict biological activity of this compound?
- Reaction optimization : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic substitution at the pyrimidine C2 position) . Adjust solvents (e.g., switch from DMF to acetonitrile) based on computed solvation energies.
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like methionine aminopeptidase-1, leveraging structural analogs from pyridinylpyrimidine inhibitors . Focus on interactions between the ethylpyrimidine moiety and hydrophobic enzyme pockets.
- ADMET prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP ~2.5, CNS permeability) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Case study : If NMR suggests axial conformation of the piperidine ring but X-ray shows equatorial, use variable-temperature NMR to assess ring-flipping dynamics. Slow exchange at low temperatures (e.g., 200 K) may resolve splitting of piperidine signals .
- Orthogonal validation : Compare with IR data (C=O stretching frequency shifts in different conformers) and computational NMR chemical shift predictions (e.g., using Gaussian GIAO method) .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time and byproduct formation .
- Process optimization :
- Use flow chemistry for precise control of reaction parameters (temperature, residence time) during acetylation .
- Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation in real time .
- Byproduct analysis : Identify impurities (e.g., N-ethyl instead of N-methyl derivatives) via LC-MS/MS and adjust stoichiometry of methylating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
